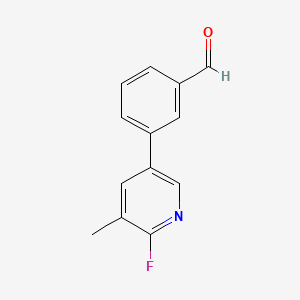
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO. It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a fluorine and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde typically involves the reaction of 3-(6-Fluoro-5-methylpyridin-3-yl)benzyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations .
化学反应分析
Types of Reactions
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(6-Fluoro-5-methylpyridin-3-yl)benzoic acid.
Reduction: 3-(6-Fluoro-5-methylpyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and bioavailability by influencing its electronic properties.
相似化合物的比较
Similar Compounds
- 3-(5-Methylpyridin-3-yl)benzaldehyde
- 3-(6-Fluoropyridin-3-yl)benzaldehyde
- 3-(6-Fluoro-5-methylpyridin-2-yl)benzaldehyde
Uniqueness
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C13H10FNO |
|---|---|
分子量 |
215.22 g/mol |
IUPAC 名称 |
3-(6-fluoro-5-methylpyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-5-12(7-15-13(9)14)11-4-2-3-10(6-11)8-16/h2-8H,1H3 |
InChI 键 |
SXZXMIJNITUBRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1F)C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


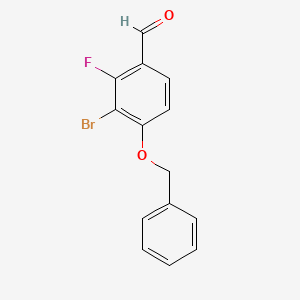
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
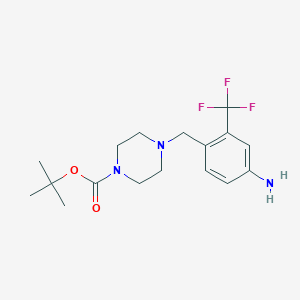
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
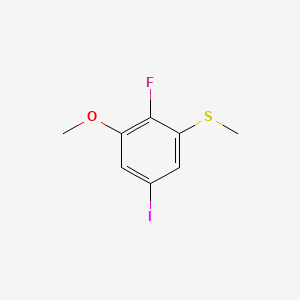
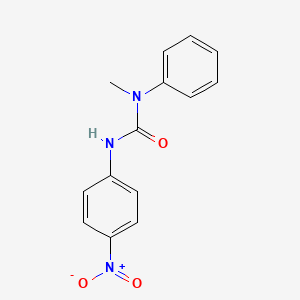
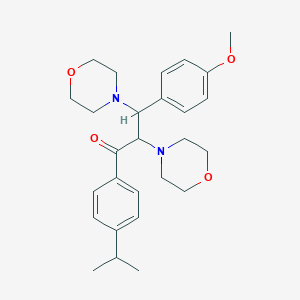
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
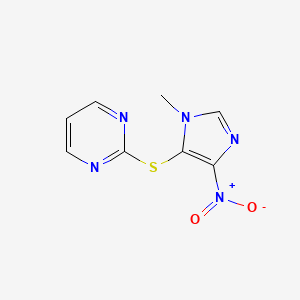
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
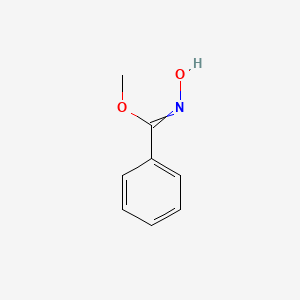
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
